Methyl (R)-3-amino-2-fluoropropanoate hydrochloride is a chemical compound that has gained attention in various scientific fields due to its unique structural properties and potential applications. This compound features an amino group, a fluorine atom, and a methyl ester group, making it versatile for research and industrial purposes. Its molecular formula is , with a molecular weight of 157.57 g/mol. The compound is typically synthesized as a hydrochloride salt, which enhances its solubility in aqueous solutions, thereby increasing its applicability in biological and chemical research.
Methyl (R)-3-amino-2-fluoropropanoate hydrochloride is classified as an amino acid derivative and is often used in the synthesis of pharmaceuticals and agrochemicals. Its classification falls under fluorinated compounds due to the presence of the fluorine atom, which can influence the reactivity and biological activity of the molecule .
The synthesis of methyl (R)-3-amino-2-fluoropropanoate hydrochloride typically involves the esterification of the corresponding amino acid with methanol in the presence of hydrochloric acid. One common method utilizes trimethylchlorosilane as a catalyst, allowing for mild reaction conditions and good yields. In industrial settings, continuous flow reactors may be employed to ensure consistent product quality and yield. Advanced purification techniques such as crystallization and distillation are essential to obtain the compound in its pure form.
The molecular structure of methyl (R)-3-amino-2-fluoropropanoate hydrochloride can be represented by its IUPAC name: methyl (2R)-3-amino-2-fluoropropanoate; hydrochloride. The compound's structure includes:
| Property | Value |
|---|---|
| Molecular Formula | C4H9ClFNO2 |
| Molecular Weight | 157.57 g/mol |
| IUPAC Name | methyl (2R)-3-amino-2-fluoropropanoate;hydrochloride |
| InChI | InChI=1S/C4H8FNO2.ClH/c1-8-4(7)3(5)2-6;/h3H,2,6H2,1H3;1H/t3-;/m1./s1 |
| InChI Key | PEPPPSUJKNPBDA-AENDTGMFSA-N |
| Isomeric SMILES | COC(=O)C@@HF.Cl |
| Canonical SMILES | COC(=O)C(CN)F.Cl |
Methyl (R)-3-amino-2-fluoropropanoate hydrochloride can undergo various chemical reactions, including:
Common reagents for these reactions include hydrohalic acids for substitution reactions and oxidizing agents such as potassium permanganate or hydrogen peroxide for oxidation processes. The major products formed depend on the specific reagents and conditions used.
The mechanism of action for methyl (R)-3-amino-2-fluoropropanoate hydrochloride involves its interaction with specific molecular targets such as enzymes or receptors within biological systems. The unique structural features of this compound allow it to bind effectively to these targets, modulating their activity and leading to various biological effects. This characteristic makes it a valuable compound in medicinal chemistry.
Relevant data indicates that the presence of fluorine enhances its reactivity compared to non-fluorinated analogs, potentially affecting its biological activity .
Methyl (R)-3-amino-2-fluoropropanoate hydrochloride has several scientific uses:
CAS No.: 22868-13-9
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2